molecular formula C18H19N5O3 B4426905 N-(4-ethylphenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide

N-(4-ethylphenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide

Cat. No. B4426905
M. Wt: 353.4 g/mol
InChI Key: OQPQRCICDOLXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide, also known as TET, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TET is a tetrazole-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethylphenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide is that it has shown potential as a therapeutic agent for various diseases and conditions. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of this compound is that it is a relatively new compound, and further research is needed to fully understand its potential as a therapeutic agent.

Future Directions

There are several future directions for N-(4-ethylphenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide research. One direction is to further investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to fully understand its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(4-ethylphenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide has shown potential as a therapeutic agent for various diseases and conditions. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

properties

IUPAC Name

N-(4-ethylphenyl)-4,5-dimethoxy-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-4-12-5-7-13(8-6-12)20-18(24)14-9-16(25-2)17(26-3)10-15(14)23-11-19-21-22-23/h5-11H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPQRCICDOLXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2N3C=NN=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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